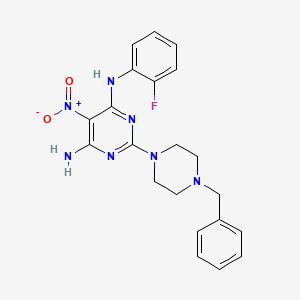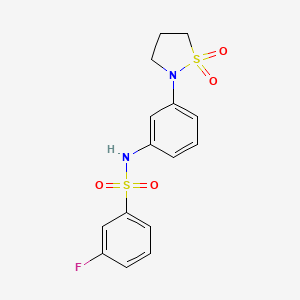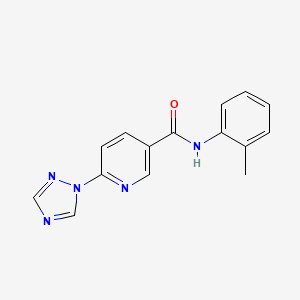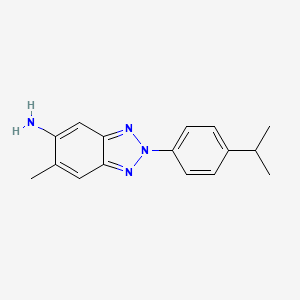
Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO3 This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azetidine ring.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a vinylation reaction, where a vinyl halide reacts with the azetidine ring under basic conditions.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can mimic natural substrates or intermediates, allowing the compound to bind to active sites and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Another tert-butyl ester with a piperidine ring.
Tert-butyl 2,4-dioxopiperidine-1-carboxylate: Contains a piperidine ring with two oxo groups.
Uniqueness
Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is unique due to its azetidine ring, which is less common compared to piperidine rings. This structural feature can impart different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWYONDNTDZFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide](/img/structure/B2802794.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)
![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)




![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802815.png)
